
(3R)-3-aminothiolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-aminothiolane-3-carboxylic acid is a chiral amino acid derivative with a thiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminothiolane-3-carboxylic acid typically involves the manipulation of functional groups on precursor molecules. One common method is the regioselective hydrobromolysis of β-phenyl glycidate enantiomers, followed by intramolecular cyclization to form the thiolane ring . Another approach involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3R)-3-aminothiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(3R)-3-aminothiolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive properties.
作用機序
The mechanism of action of (3R)-3-aminothiolane-3-carboxylic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
(2S,3R)-3-amino-2-hydroxydecanoic acid: Another chiral amino acid derivative with a hydroxyl group instead of a thiol group.
®-pipecolic acid: A similar cyclic amino acid with a different ring structure.
Uniqueness
(3R)-3-aminothiolane-3-carboxylic acid is unique due to its thiolane ring and the presence of both an amino and a thiol group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds .
特性
分子式 |
C5H9NO2S |
|---|---|
分子量 |
147.20 g/mol |
IUPAC名 |
(3R)-3-aminothiolane-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1 |
InChIキー |
SAKWWHXZZFRWCN-YFKPBYRVSA-N |
異性体SMILES |
C1CSC[C@@]1(C(=O)O)N |
正規SMILES |
C1CSCC1(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)
![3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12533791.png)
![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)
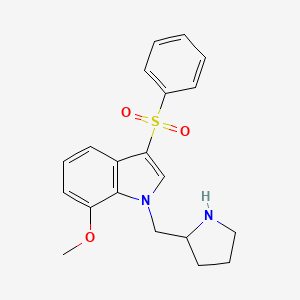
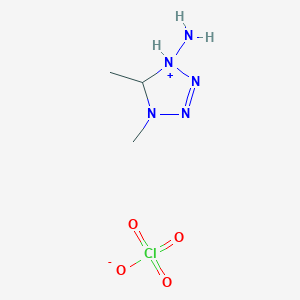

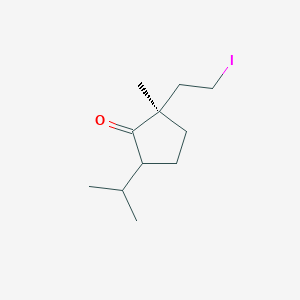
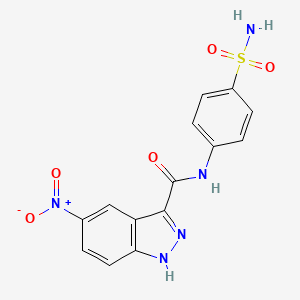
![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)
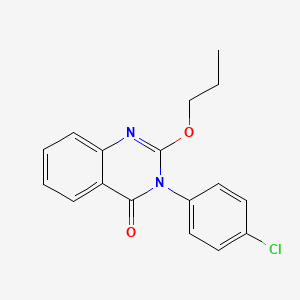
![{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol](/img/structure/B12533866.png)
![8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one](/img/structure/B12533869.png)
